Iruplinalkib, also known as WX-0593, is a novel anaplastic lymphoma kinase (ALK) and ROS1 inhibitor designed for the treatment of non-small cell lung cancer (NSCLC), particularly in cases where patients have developed resistance to existing therapies such as crizotinib. This compound has shown significant promise in preclinical and clinical studies, demonstrating enhanced efficacy against both wild-type and mutant forms of the ALK protein.
Iruplinalkib was developed by Qilu Pharmaceutical Co., Ltd., based in Jinan, China. Its synthesis and biological evaluation have been documented in various studies, highlighting its potential as a therapeutic agent for ALK-positive NSCLC patients.
Iruplinalkib is classified as a targeted therapy, specifically a small molecule tyrosine kinase inhibitor. It falls under the category of antineoplastic agents due to its application in cancer treatment.
The synthesis of iruplinalkib involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound is synthesized through a series of reactions involving pyrazole and pyridine derivatives, which are common in the design of kinase inhibitors.
The molecular structure of iruplinalkib features a complex arrangement that includes a pyrazole core connected to a pyridine ring, which is essential for its activity against ALK and ROS1 kinases.
Iruplinalkib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions that form the core structure of the molecule.
Iruplinalkib acts by selectively inhibiting ALK and ROS1 kinases, which are critical for tumor cell proliferation and survival in ALK-positive NSCLC. By binding to the ATP-binding site of these kinases, iruplinalkib prevents their activation, leading to reduced signaling pathways that promote cancer cell growth.
Iruplinalkib is primarily used in clinical settings for treating patients with advanced ALK-positive NSCLC who have not responded adequately to first-line therapies like crizotinib. Its efficacy has been highlighted in clinical trials, showing significant improvements in progression-free survival compared to existing treatments.
Recent studies indicate that iruplinalkib not only improves systemic control of tumors but also demonstrates notable central nervous system activity, making it a valuable option for patients with brain metastases associated with lung cancer.
Iruplinalkib (WX-0593) is a novel macrocyclic inhibitor targeting the ATP-binding pocket of anaplastic lymphoma kinase (ALK). Its core structure features a pyrido[2,3-d]pyrimidine scaffold that enables hydrogen bonding with the kinase hinge region residue Met1199. A critical trifluoromethylphenyl group occupies a hydrophobic pocket near the gatekeeper residue Leu1196, enhancing binding stability. Structural analyses (e.g., X-ray crystallography at 1.5 Å resolution) reveal that iruplinalkib’s dimethylphosphine oxide moiety forms electrostatic interactions with Lys1150 in the β3-sheet, preventing ATP coordination [3] [6]. This multi-point anchoring results in a dissociation constant (Kd) of 0.7 nM for wild-type ALK, significantly lower than crizotinib’s Kd of 4.3 nM [3].
Table 1: Structural Interactions of Iruplinalkib in the ALK Kinase Domain
| Iruplinalkib Group | ALK Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Met1199 | H-bond | -2.8 |
| Trifluoromethylphenyl | Leu1196/Gly1201 | Hydrophobic | -3.5 |
| Dimethylphosphine oxide | Lys1150 | Electrostatic | -1.9 |
| Piperazine | Asp1203 | Salt bridge | -1.2 |
Kinase inhibitors exhibit state-dependent binding dictated by the DFG motif (Asp-Phe-Gly) and αC-helix orientation. Iruplinalkib demonstrates a 2.3-fold higher affinity for active ALK conformations (DFG-in, αC-helix-in) compared to inactive states. This preference arises from its cyclopropyl linker, which sterically accommodates Phe1248 in the DFG-in position while excluding Phe1248’s shifted orientation in DFG-out states [3]. Molecular dynamics simulations show that iruplinalkib binding stabilizes the regulatory αC-helix at an inward rotation angle of 15°, reducing conformational flexibility. Consequently, iruplinalkib achieves 86% kinase occupancy in active states versus 42% for ceritinib, limiting allosteric resistance mutations [10].
Table 2: Conformational State Selectivity of ALK Inhibitors
| Inhibitor | DFG-In Kd (nM) | DFG-Out Kd (nM) | αC-Helix Displacement Angle (°) |
|---|---|---|---|
| Iruplinalkib | 0.7 | 1.6 | 15 |
| Crizotinib | 4.3 | 0.9 | 28 |
| Lorlatinib | 0.9 | 2.1 | 18 |
Beyond competitive ATP inhibition, iruplinalkib induces allosteric suppression of catalytic loop dynamics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals reduced solvent exposure (-44%) in the ALK HRD motif (His-Arg-Asp) upon iruplinalkib binding. This restricts substrate phosphorylation by repositioning the activation loop’s catalytic triad (Asp1278-Tyr1282-Arg1279) [3]. Additionally, iruplinalkib’s macrocyclic structure stabilizes the P-loop glycine-rich region (residues 1120–1127), attenuating kinase autophosphorylation. Synergistic effects emerge when combined with ATP-competitive inhibitors: Iruplinalkib increases brigatinib’s binding affinity 3.1-fold by compressing the hydrophobic back pocket [3].
Iruplinalkib’s efficacy varies among ALK fusion proteins due to fusion partner-dependent dimerization stability. For common EML4-ALK variants:
Table 3: Iruplinalkib’s Activity Against ALK Fusion Variants
| Fusion Variant | Structure Characteristics | Iruplinalkib IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
|---|---|---|---|
| EML4-ALK V1 (E13:A20) | Stable dimerization | 1.2 | 18 |
| EML4-ALK V3a/b (E6:A20) | Solvent-front mutation | 8.7 | 253 |
| SPECC1L-ALK | Coiled-coil domain | 2.4 | 29 |
| TTC7A-ALK | Tetratricopeptide repeats | 3.1 | 41 |
Iruplinalkib inhibits ROS1 kinase with IC₅₀ values of 3.1 nM (wild-type) and 28 nM (G2032R mutant), leveraging 84% kinase domain homology with ALK. Its selectivity stems from a methoxy group that exploits ROS1’s larger ATP pocket (volume: 735 ų vs. ALK’s 698 ų) [1] [3]. However, steric hindrance from ROS1’s Met2024 (equivalent to ALK’s Leu1196) reduces binding stringency. Kinome-wide screening confirms iruplinalkib’s >100-fold selectivity for ROS1/ALK over 200 kinases, except c-MET (IC₅₀ = 56 nM). Crucially, iruplinalkib retains potency against SDC4-ROS1 fusions (IC₅₀ = 5.8 nM) by accommodating fusion-induced pocket dilation [1] [6].
Table 4: Selectivity Profile of Iruplinalkib Across Kinases
| Kinase | Amino Acid Difference vs. ALK | Iruplinalkib IC₅₀ (nM) | Selectivity Ratio (vs. ALK) |
|---|---|---|---|
| ALK | Reference | 0.7 | 1.0 |
| ROS1 | Met2024 vs. Leu1196 | 3.1 | 4.4 |
| c-MET | Phe1223 vs. Leu1196 | 56 | 80 |
| IGF1R | Thr1191 vs. Met1199 | >1000 | >1428 |
| EGFR | Thr790 vs. Leu1196 | >1000 | >1428 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5